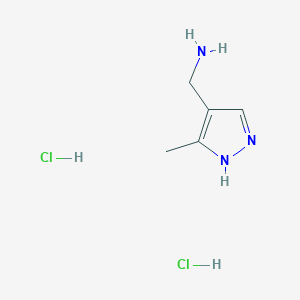![molecular formula C6H10N2O B1395992 (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide CAS No. 848488-89-1](/img/structure/B1395992.png)
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide
Overview
Description
“(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide” is a chemical compound with the molecular formula C6H10N2O . It is also known as "exo-3-azabicyclo [3.1.0]hexane-6-carboxamide hydrochloride" .
Molecular Structure Analysis
The InChI code for “(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide” is 1S/C6H10N2O.ClH/c7-6(9)5-3-1-8-2-4(3)5;/h3-5,8H,1-2H2,(H2,7,9);1H/t3-,4+,5+; . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Scientific Research Applications
Synthesis and Intermediate Use in Pharmaceuticals
- The compound has been utilized in the practical and scalable synthesis of heterocyclic intermediates, such as in the synthesis of 6-triazolylazabicyclo[3.1.0]hexane, which involved robust synthetic sequences for producing high-purity compounds (Sirois et al., 2018).
- It serves as a key intermediate in the synthesis of conformationally rigid analogues of pharmacophoric groups, as demonstrated in the production of derivatives that correspond to rigid conformers of neuroleptic drugs (Schlag et al., 1994).
- Research also shows its application in the synthesis of compounds like cyclopiritramide isomers, with different affinities to the opiate-μ receptor (Vilsmaier et al., 1996).
Development of Medicinal Chemistry and Drug Design
- The compound has been used in designing and synthesizing inhibitors of T-type calcium channels, which are relevant in the treatment of neuropathic pain (Kim & Nam, 2016).
- It has also been involved in the development of non-narcotic analgesic agents, as shown in the synthesis of a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, which have shown significant analgesic potency (Epstein et al., 1981).
Bioanalytical Applications
- Its derivatives have been used in neuroscience studies, particularly as model compounds in evaluating antipsychotic drugs for schizophrenia treatment (Benitex et al., 2014).
Synthesis of Bioactive Compounds
- The compound has been utilized in the synthesis of various bioactive compounds, such as in the creation of derivatives with antimalarial activities (Ningsanont et al., 2003).
- It has also been part of the synthesis process for potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
properties
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-6(9)5-3-1-8-2-4(3)5/h3-5,8H,1-2H2,(H2,7,9)/t3-,4+,5? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEUKLIFNNEVEM-NGQZWQHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)N)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)N)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1395922.png)





